

Spectroscopic Profile of 4-Chloro-2,5-dimethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,5-dimethoxyaniline

Cat. No.: B1194742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Chloro-2,5-dimethoxyaniline** (CAS No: 6358-64-1), a key intermediate in the synthesis of various dyes and pigments. The document presents a summary of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, details the experimental protocols for acquiring these spectra, and visualizes relevant chemical and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from mass spectrometry, ¹³C NMR, and ¹H NMR analyses of **4-Chloro-2,5-dimethoxyaniline**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₀ ClNO ₂	--INVALID-LINK--[1]
Molecular Weight	187.62 g/mol	--INVALID-LINK--[1]
Monoisotopic Mass	187.0400063 Da	--INVALID-LINK--[1]
GC-MS (Main Library)		
Top Peak (m/z)	172	--INVALID-LINK--[1]
2nd Highest Peak (m/z)	187	--INVALID-LINK--[1]
3rd Highest Peak (m/z)	174	--INVALID-LINK--[1]
LC-MS ([M+H] ⁺)		
Precursor m/z	188.0473	--INVALID-LINK--[1]
Top 5 Peaks (m/z)	188.0473, 173.0239, 153.0785, 152.0707, 138.055	--INVALID-LINK--[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally-derived and assigned chemical shift data from peer-reviewed sources were not available at the time of this guide's compilation. The following are predicted values or unassigned data from spectral databases.

¹³ C NMR	¹ H NMR
Chemical Shift (ppm)	Chemical Shift (ppm)
Data not available	Data not available

Table 3: Infrared (IR) Spectroscopy Data

Note: A detailed list of specific absorption bands was not available in the searched literature. General expected absorptions are listed based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3300-3500	N-H stretching (amine)
2830-2950	C-H stretching (methoxy)
1500-1600	C=C stretching (aromatic ring)
1200-1250	C-O stretching (aryl ether)
1000-1100	C-N stretching
700-850	C-Cl stretching

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and standardized instrument parameters.

1. Sample Preparation:

- Analyte Preparation: 5-20 mg of **4-Chloro-2,5-dimethoxyaniline** is accurately weighed for ¹H NMR, while a higher concentration of 20-50 mg may be required for ¹³C NMR.
- Solvent Selection: The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent choice is critical to ensure complete dissolution and to avoid spectral overlap with analyte signals.
- Homogenization: The solution is gently vortexed or sonicated to ensure it is homogeneous.
- Transfer: The final solution is carefully transferred to a 5 mm NMR tube using a pipette, avoiding the introduction of air bubbles.

2. Data Acquisition:

- Instrumentation: Spectra can be acquired on a standard NMR spectrometer, such as a Varian A-60 or a more modern Bruker Avance series instrument.[\[1\]](#)
- Referencing: The chemical shifts are typically referenced to an internal standard, Tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Procedure: The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent. The field is then shimmed to optimize homogeneity. Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

For solid samples like **4-Chloro-2,5-dimethoxyaniline**, spectra are commonly obtained using KBr pellets or Attenuated Total Reflectance (ATR).

1. Sample Preparation (KBr Pellet Method):

- Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
- Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).
- Pellet Pressing: The mixture is placed into a pellet die, and a hydraulic press is used to apply pressure, forming a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

2. Data Acquisition:

- Instrumentation: Data can be collected using an FTIR spectrometer such as a Bruker IFS 85. [\[1\]](#)
- Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.

- Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation (for GC-MS):

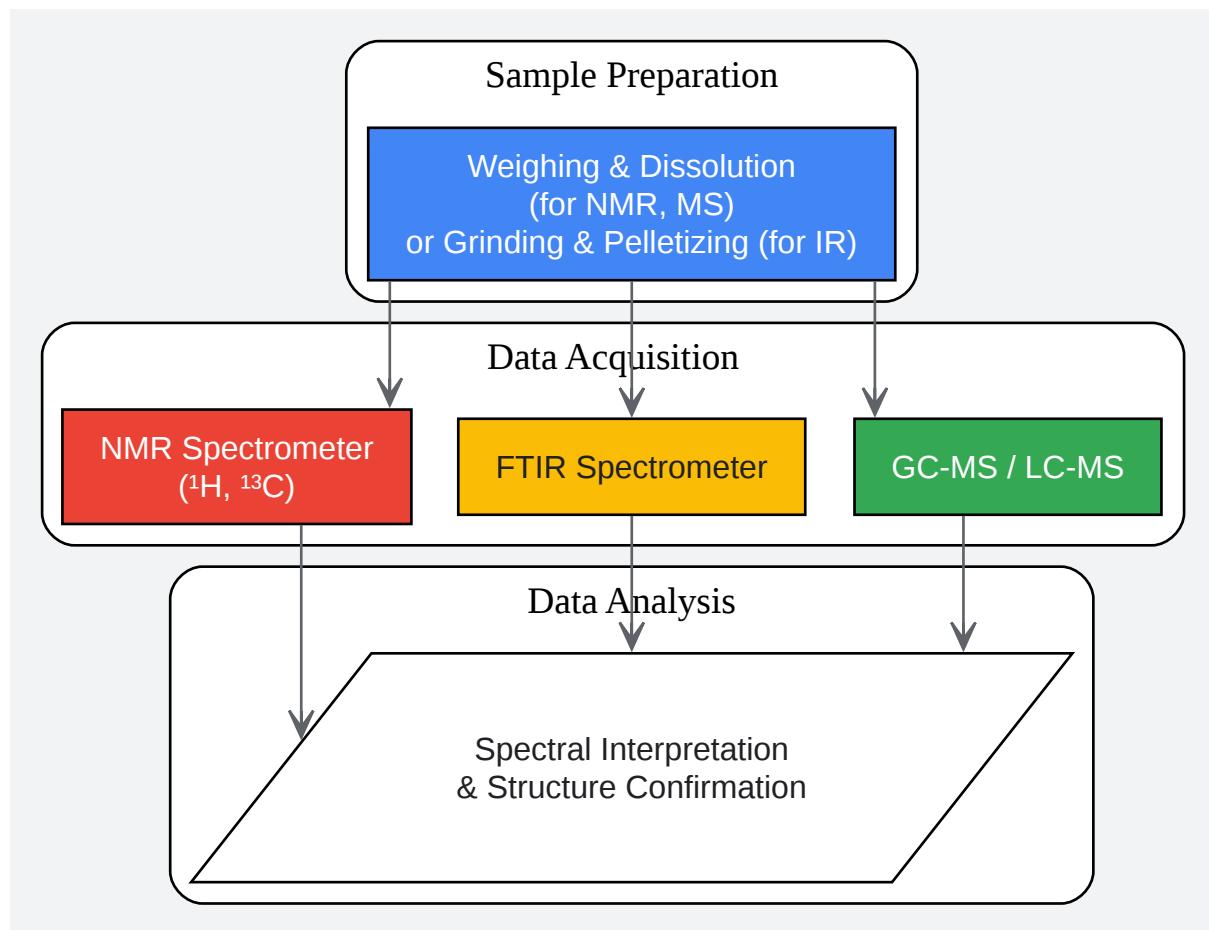
- Dissolution: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or ethyl acetate.
- Injection: A small volume (typically 1 μL) of the solution is injected into the GC.

2. Data Acquisition (GC-MS):

- Instrumentation: A standard GC-MS system is used.
- Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., SP-2100). A typical oven program starts at a lower temperature (e.g., 70°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compound.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and the mass-to-charge ratio of the resulting fragments is detected.

3. Data Acquisition (LC-MS):

- Instrumentation: A Liquid Chromatograph coupled to a high-resolution mass spectrometer, such as a Thermo Q Exactive Orbitrap, is used.[\[1\]](#)
- Liquid Chromatography: The sample is dissolved in a suitable mobile phase and separated on a reverse-phase column (e.g., Acquity BEH C18).[\[1\]](#)
- Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common technique for this type of analyte.[\[1\]](#)


Visualizations

The following diagrams illustrate the chemical synthesis and a general workflow for the spectroscopic analysis of **4-Chloro-2,5-dimethoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Chloro-2,5-dimethoxyaniline** via catalytic reduction.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2,5-dimethoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194742#spectroscopic-data-for-4-chloro-2-5-dimethoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com